

Application Note: High-Purity Synthesis and Purification of S-Acetylthiorphan

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Compound of Interest

Compound Name: S-Acetylthiorphan

CAS No.: 124735-06-4

Cat. No.: B041489

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Abstract & Scope

S-Acetylthiorphan (CAS: 124735-06-4 for racemate) is the acetylated prodrug/precursor of Thiorphan, a potent enkephalinase (Neutral Endopeptidase, NEP) inhibitor. While often encountered as its benzyl ester (Racecadotril), the free acid form, **S-Acetylthiorphan**, is a critical intermediate and active metabolite.[1] This protocol details a robust, scalable synthetic route designed to minimize disulfide dimerization and maximize yield. We utilize a convergent synthesis strategy involving the Michael addition of thioacetic acid followed by peptide coupling and selective deprotection.

Target Molecule:

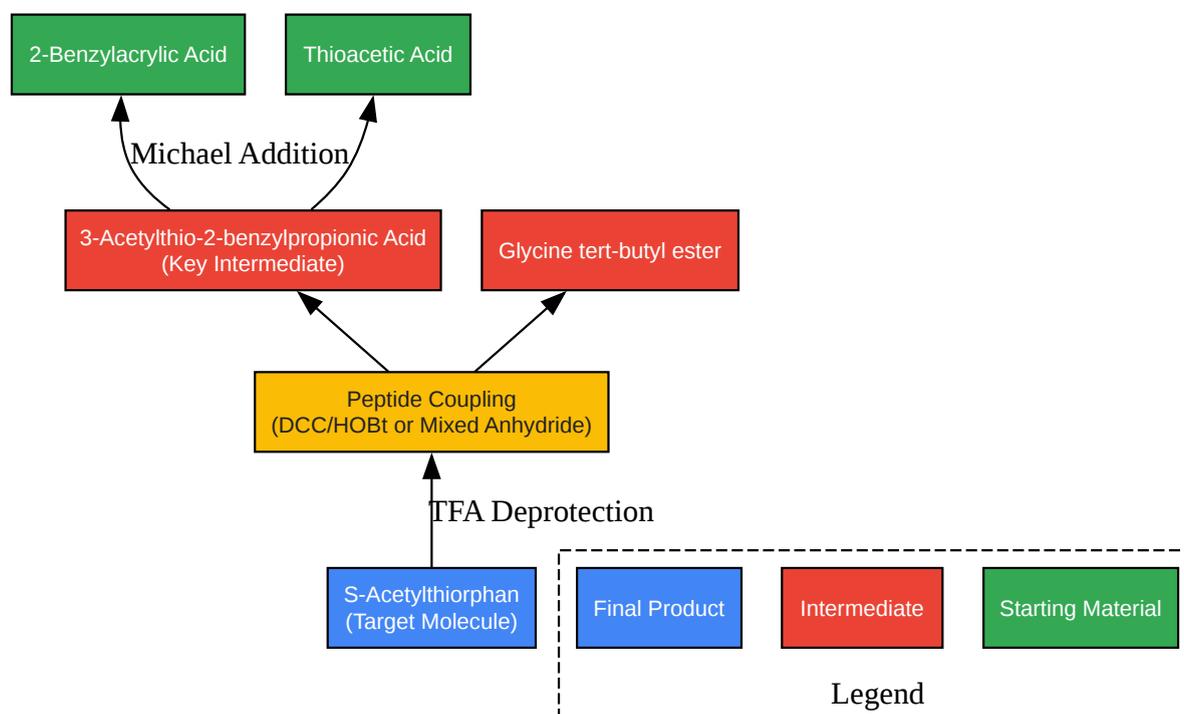
- IUPAC: N-[3-(acetylthio)-2-benzylpropanoyl]glycine[1][2][3]
- Molecular Formula: C₁₄H₁₇NO₄S[2][4]
- MW: 295.35 g/mol [2]
- Key Feature: Labile thioester group requiring specific pH control during purification.

Retrosynthetic Analysis & Strategy

To ensure high fidelity of the thioester moiety, we avoid late-stage acetylation which can lead to O-acetylation byproducts. Instead, we install the sulfur functionality early via Michael addition

and use acid-labile protecting groups for the glycine moiety to prevent thioester hydrolysis during deprotection.

Strategic Pathway (Graphviz)



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Figure 1: Retrosynthetic disassembly of **S-Acetylthiorphan** showing the convergent assembly of the lipidic tail and amino acid headgroup.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Acetylthio-2-benzylpropionic Acid

This step installs the sulfur atom via a Michael addition. The reaction is reversible; thermodynamic control is essential.

Reagents:

- 2-Benzylacrylic acid (1.0 equiv)
- Thioacetic acid (1.5 equiv)
- Solvent: Toluene (anhydrous)

Protocol:

- Setup: Charge a round-bottom flask with 2-benzylacrylic acid (e.g., 16.2 g, 100 mmol) and anhydrous toluene (100 mL).
- Addition: Add thioacetic acid (11.4 g, 150 mmol) dropwise under nitrogen atmosphere at room temperature.
- Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the acrylic acid.
- Workup: Cool to room temperature. Concentrate under reduced pressure to remove toluene and excess thioacetic acid.
 - Critical Note: Excess thioacetic acid must be removed completely to prevent interference in the next coupling step. Co-evaporate with toluene twice.
- Purification: The crude oil usually crystallizes upon standing or trituration with cold hexane. If necessary, recrystallize from cyclohexane.
 - Yield: ~85-90%
 - Appearance: Off-white solid.[2]

Phase 2: Coupling with Glycine tert-Butyl Ester

We select the tert-butyl ester of glycine.[5] Unlike methyl/ethyl esters (which require basic hydrolysis that would cleave the thioacetate) or benzyl esters (requiring hydrogenolysis that can be poisoned by sulfur), the t-butyl group is removed under acidic conditions, preserving the S-acetyl group.

Reagents:

- 3-Acetylthio-2-benzylpropionic acid (from Phase 1) (1.0 equiv)
- Glycine tert-butyl ester hydrochloride (1.1 equiv)
- EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
- HOBt (Hydroxybenzotriazole) (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
- Solvent: Dichloromethane (DCM)

Protocol:

- Dissolution: Dissolve 3-acetylthio-2-benzylpropionic acid (10 mmol) in DCM (50 mL) at 0°C.
- Activation: Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 15 minutes at 0°C.
- Coupling: Add Glycine tert-butyl ester HCl (11 mmol) followed by dropwise addition of DIPEA (25 mmol).
- Reaction: Allow to warm to room temperature and stir for 12–16 hours.
- Workup:
 - Wash organic layer with 1M citric acid (2 x 30 mL) to remove excess amine/EDC byproducts.
 - Wash with sat. NaHCO₃ (2 x 30 mL) and Brine (30 mL).
 - Dry over Na₂SO₄, filter, and concentrate.
- Intermediate Isolation: The resulting oil (Intermediate B) is usually pure enough for the next step.

Phase 3: Deprotection to S-Acetylthiorphan

Reagents:

- Trifluoroacetic acid (TFA)[5]
- DCM
- Triethylsilane (TES) – Scavenger to prevent t-butyl cation attack on sulfur.

Protocol:

- Reaction: Dissolve Intermediate B in DCM (10 mL). Add a mixture of TFA/DCM/TES (50:45:5 v/v).
- Time: Stir at room temperature for 2–3 hours. Monitor by HPLC for the disappearance of the ester.
- Workup: Concentrate the reaction mixture in vacuo at <math><30^{\circ}\text{C}</math>.
 - Caution: Do not heat excessively; the thioester is sensitive.
- Purification: The residue is dissolved in EtOAc and washed with water (pH adjusted to ~3-4). The organic layer is dried and concentrated.

Purification & Crystallization

For pharmaceutical grade purity (>99.5%), recrystallization is preferred over column chromatography to avoid thioester hydrolysis on silica.

Crystallization Protocol:

- Solvent System: Ethyl Acetate / n-Heptane (1:3).
- Procedure: Dissolve crude **S-Acetylthiorphan** in minimal warm EtOAc (45°C). Slowly add n-Heptane until turbidity is observed.
- Cooling: Allow to cool to room temperature, then chill to 4°C for 12 hours.
- Filtration: Filter the white crystalline solid and wash with cold Heptane.

- Drying: Vacuum dry at 35°C for 24 hours.

Quality Control & Validation Parameters

The following analytical parameters confirm the identity and purity of the synthesized **S-Acetylthiorphan**.

Data Summary Table

Parameter	Specification	Method
Appearance	White crystalline powder	Visual
Purity (HPLC)	> 99.0%	C18 Reverse Phase
Melting Point	108 – 110 °C	Capillary Method
Mass Spec (ESI)	[M+H] ⁺ = 296.1 m/z	LC-MS
¹ H NMR (CDCl ₃)	Confirm Benzyl & Acetyl groups	400 MHz NMR

HPLC Method (SOP)

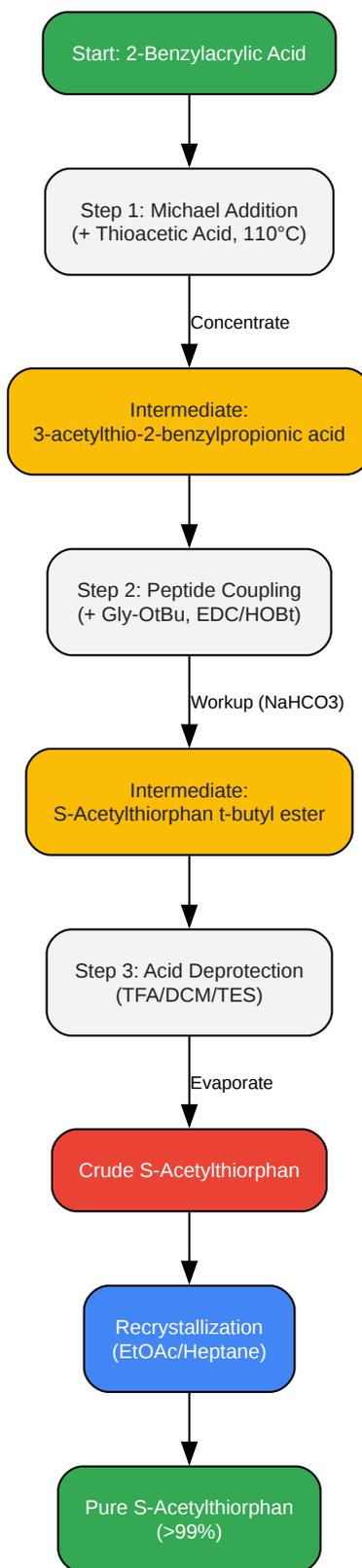
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm and 254 nm.
- Retention Time: **S-Acetylthiorphan** elutes ~12-14 min; Thiorphan (deacetylated impurity) elutes earlier (~8 min).

Enantioselective Considerations

The synthesis described above yields racemic **S-Acetylthiorphan**. If the (S)-enantiomer is required (as found in the active drug form):

- Resolution Point: Perform resolution at the 3-acetylthio-2-benzylpropionic acid stage (Phase 1).
- Chiral Agent: Use (+)-Ephedrine to form a diastereomeric salt with the (S)-acid.
- Recrystallization: Recrystallize the salt from Ethanol/Water until constant optical rotation is achieved, then liberate the free acid with dilute H₂SO₄ before coupling (Phase 2).

Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis and purification of **S-Acetylthiorphan**.

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